molecular formula C12H8ClN3 B1405930 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile CAS No. 1292317-92-0

3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile

Cat. No. B1405930
CAS RN: 1292317-92-0
M. Wt: 229.66 g/mol
InChI Key: PHNVWGXDVACXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile, also known as CMPB, is a chemical compound that is used in a variety of scientific research applications. CMPB is a small molecule that is synthesized from the reaction of 2-chloro-5-methylpyrimidine with benzonitrile. It has a wide range of applications in the fields of biochemistry and physiology, and is used to study the biochemical and physiological effects of a range of compounds.

Scientific Research Applications

Crystal Structure Analysis

The research by Odell et al. (2007) focused on the crystal and molecular structures of compounds closely related to 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile. They discovered significant hydrogen-bonding interactions leading to layered structures in these compounds, which could be essential for understanding the molecular conformation and behavior of similar substances (Odell et al., 2007).

Radioligand Development for PET Imaging

Shimoda et al. (2016) synthesized analogues of 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile for use as positron emission tomography (PET) imaging agents. They highlighted one compound, in particular, that showed high binding affinity and reliability for quantifying metabotropic glutamate receptor subtype 5 (mGluR5) density (Shimoda et al., 2016).

Platinum Group Metal Complexes

Sairem et al. (2012) studied compounds including 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile derivatives as part of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes. Their research involved synthesis, spectral, and structural studies, providing insights into the potential applications of these complexes in material science and catalysis (Sairem et al., 2012).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing compounds, including derivatives of 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile. They focused on optimizing these compounds for potential therapeutic use as anti-inflammatory and antinociceptive agents, exploring their role in pain management (Altenbach et al., 2008).

Synthesis of Heterocyclic Derivatives

Mohammad et al. (2017) explored the synthesis of new heterocyclic derivatives from 6-methyl 2-thiouracil, which include compounds structurally similar to 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile. This research is significant for the development of new compounds with potential antibacterial activity (Mohammad et al., 2017).

properties

IUPAC Name

3-(2-chloro-5-methylpyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c1-8-7-15-12(13)16-11(8)10-4-2-3-9(5-10)6-14/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNVWGXDVACXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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